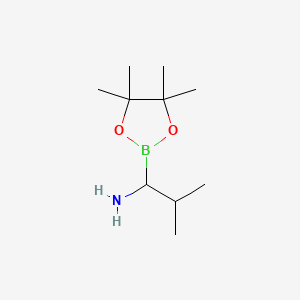
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine typically involves the reaction of an appropriate amine with a boronic acid derivative. One common method is the reaction of 2-methylpropan-1-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boron-containing dioxaborolane ring can undergo Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organic Solvents: Such as THF, dichloromethane, and toluene.
Bases: Such as potassium carbonate or sodium hydroxide, often used in coupling reactions.
Major Products Formed
Aryl Boronates: Formed through coupling reactions with aryl halides.
Substituted Amines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine has several applications in scientific research:
Medicine: Investigated for use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations . In biological systems, the compound’s mechanism may involve interactions with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is unique due to its specific combination of a boron-containing dioxaborolane ring and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C10H22BNO2 |
|---|---|
Poids moléculaire |
199.10 g/mol |
Nom IUPAC |
2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H22BNO2/c1-7(2)8(12)11-13-9(3,4)10(5,6)14-11/h7-8H,12H2,1-6H3 |
Clé InChI |
MYYWOAUNNZWFSL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















